molecular formula C5H10N2OS B236911 3,3-Difluoro-DL-glutamic acid CAS No. 130521-05-0

3,3-Difluoro-DL-glutamic acid

Numéro de catalogue B236911
Numéro CAS: 130521-05-0
Poids moléculaire: 183.11 g/mol
Clé InChI: HJJKSOSDUQANSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,3-Difluoro-DL-glutamic acid is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties. It is an analog of glutamic acid, a non-essential amino acid that is involved in various physiological processes in the human body. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits enhanced pharmacological properties.

Mécanisme D'action

The mechanism of action of 3,3-Difluoro-DL-glutamic acid involves the inhibition of glutamate transporters. Glutamate is an excitatory neurotransmitter that is involved in various physiological processes in the human body. However, excessive glutamate release can lead to neuronal damage and cell death. 3,3-Difluoro-DL-glutamic acid inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of NMDA receptors and subsequent neuronal damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Difluoro-DL-glutamic acid are diverse and depend on the specific application. In cancer cells, the compound inhibits the activity of glutamate transporters, leading to the accumulation of glutamate in the extracellular space. This, in turn, leads to the activation of AMPA receptors and subsequent cell death. In neurodegenerative disorders, the compound has been shown to exhibit neuroprotective effects by inhibiting the activity of glutamate transporters and reducing glutamate-induced excitotoxicity. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,3-Difluoro-DL-glutamic acid is its enhanced pharmacological properties. The introduction of fluorine atoms in the glutamic acid molecule has led to the development of a compound that exhibits improved bioavailability and stability. Additionally, the compound is relatively easy to synthesize and can be purified through column chromatography. However, one of the limitations of 3,3-Difluoro-DL-glutamic acid is its potential toxicity. The compound has been shown to exhibit cytotoxic effects in cancer cells and can lead to neuronal damage in high concentrations.

Orientations Futures

There are several future directions for the study of 3,3-Difluoro-DL-glutamic acid. One potential application is in the treatment of neurodegenerative disorders. The compound has been shown to exhibit neuroprotective effects and may be a promising candidate for the development of new therapeutics. Additionally, the compound may have potential applications in the treatment of other diseases such as epilepsy, stroke, and traumatic brain injury. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 3,3-Difluoro-DL-glutamic acid.

Méthodes De Synthèse

The synthesis of 3,3-Difluoro-DL-glutamic acid involves the reaction of N-carboxyanhydride (NCA) of 3,3-difluoro-DL-alanine with N-Cbz-L-glutamic acid in the presence of triethylamine. The reaction takes place in anhydrous conditions and the product is purified through column chromatography. The yield of the product is around 60-70% and the purity can be confirmed through NMR and HPLC analysis.

Applications De Recherche Scientifique

3,3-Difluoro-DL-glutamic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity by inhibiting the activity of glutamate transporters in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, it has been shown to have anti-inflammatory and analgesic properties.

Propriétés

Numéro CAS

130521-05-0

Nom du produit

3,3-Difluoro-DL-glutamic acid

Formule moléculaire

C5H10N2OS

Poids moléculaire

183.11 g/mol

Nom IUPAC

2-amino-3,3-difluoropentanedioic acid

InChI

InChI=1S/C5H7F2NO4/c6-5(7,1-2(9)10)3(8)4(11)12/h3H,1,8H2,(H,9,10)(H,11,12)

Clé InChI

HJJKSOSDUQANSX-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(C(C(=O)O)N)(F)F

SMILES canonique

C(C(=O)O)C(C(C(=O)O)N)(F)F

Synonymes

3,3-difluoroglutamate
DL-beta,beta-difluoroglutamic acid
F2Glu

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.